2,7-Diacetamidofluorene 2,7-Diacetamidofluorene
Brand Name: Vulcanchem
CAS No.: 304-28-9
VCID: VC21257651
InChI: InChI=1S/C17H16N2O2/c1-10(20)18-14-3-5-16-12(8-14)7-13-9-15(19-11(2)21)4-6-17(13)16/h3-6,8-9H,7H2,1-2H3,(H,18,20)(H,19,21)
SMILES: CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)NC(=O)C
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol

2,7-Diacetamidofluorene

CAS No.: 304-28-9

Cat. No.: VC21257651

Molecular Formula: C17H16N2O2

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

2,7-Diacetamidofluorene - 304-28-9

Specification

CAS No. 304-28-9
Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
IUPAC Name N-(7-acetamido-9H-fluoren-2-yl)acetamide
Standard InChI InChI=1S/C17H16N2O2/c1-10(20)18-14-3-5-16-12(8-14)7-13-9-15(19-11(2)21)4-6-17(13)16/h3-6,8-9H,7H2,1-2H3,(H,18,20)(H,19,21)
Standard InChI Key XBZBRCVCSVLJJZ-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)NC(=O)C
Canonical SMILES CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)NC(=O)C

Introduction

Chemical Identity and Nomenclature

2,7-Diacetamidofluorene, with the CAS number 304-28-9, is a fluorene derivative containing two acetamido groups substituted at positions 2 and 7 of the fluorene backbone. The compound is known by several synonyms in the chemical literature, reflecting its structural characteristics and historical naming conventions.

Nomenclature and Identifiers

Table 1. Chemical Identifiers of 2,7-Diacetamidofluorene

ParameterInformation
IUPAC NameN-(7-acetamido-9H-fluoren-2-yl)acetamide
CAS Number304-28-9
Molecular FormulaC₁₇H₁₆N₂O₂
Molecular Weight280.32 g/mol
European Community (EC) Number206-153-1
InChIKeyXBZBRCVCSVLJJZ-UHFFFAOYSA-N

Common Synonyms

The compound is referenced in scientific literature under various alternative names, including:

  • 2,7-Di(acetamido)fluorene

  • 2,7-Bis(acetamido)fluorene

  • N,N'-(9H-Fluorene-2,7-diyl)diacetamide

  • 2,7-Acetylaminofluorene

  • 2,7-Diacetylaminofluorene

  • 2,7-Fluorenylbisacetamide

  • N,N'-Fluoren-2,7-ylenebisacetamide

Physicochemical Properties

2,7-Diacetamidofluorene exhibits specific physical and chemical properties that determine its behavior in various chemical environments and applications.

Physical Properties

Table 2. Physical Properties of 2,7-Diacetamidofluorene

PropertyValue
Physical StateColorless solid
Melting Point281 °C
Boiling Point423.04 °C (estimated)
Density1.0999 g/cm³ (estimated)
Refractive Index1.5500 (estimated)
LogP2.28
pKa14.52 ± 0.20 (predicted)

These physical properties indicate that 2,7-Diacetamidofluorene is a stable solid at room temperature with a relatively high melting point, characteristic of aromatic compounds with hydrogen bonding capabilities .

Molecular Structure

The molecular structure consists of a fluorene core (a tricyclic aromatic hydrocarbon) with acetamido groups (-NHCOCH₃) attached at positions 2 and 7. The fluorene backbone contains two benzene rings fused to a five-membered ring, creating a rigid planar structure. The acetamido groups extend from the benzene rings, contributing to the compound's ability to form hydrogen bonds .

Synthesis and Preparation

Several synthetic routes have been reported for the preparation of 2,7-Diacetamidofluorene. While the search results don't provide a direct synthesis method for this specific compound, related synthetic approaches can be inferred from the synthesis of similar compounds.

Analytical Methods

Analytical techniques for detecting, identifying, and quantifying 2,7-Diacetamidofluorene are essential for research and quality control purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC has been documented as an effective method for analyzing 2,7-Diacetamidofluorene. A reverse-phase HPLC method has been developed using:

  • Column type: Newcrom R1 (reverse-phase column with low silanol activity)

  • Mobile phase: Acetonitrile, water, and phosphoric acid (can be replaced with formic acid for MS compatibility)

  • Detection: UV absorption

This method is scalable and can be used for both analytical determinations and preparative separations. For faster analysis, columns with smaller 3 μm particles are available for UPLC applications .

Related Compounds

Several structurally related compounds provide context for understanding the properties and potential applications of 2,7-Diacetamidofluorene.

Fluorene Derivatives

Table 3. Structurally Related Compounds to 2,7-Diacetamidofluorene

Compound NameCAS NumberRelationship to 2,7-Diacetamidofluorene
2,7-Diaminofluorene525-64-4Precursor (unacetylated form)
2,7-Diacetyl fluorene961-27-3Contains acetyl instead of acetamido groups
2-Acetylaminofluorene53-96-3Contains only one acetamido group
9-Fluorenone-2,7-dicarboxylic acid792-26-7Oxidized fluorene with carboxylic acid groups

These related compounds share the fluorene backbone but differ in their functional groups, resulting in varied physical, chemical, and biological properties .

Comparison with 2,7-Dichlorodihydrofluorescein Diacetate

2,7-Dichlorodihydrofluorescein diacetate (H₂DCFDA), while sharing a similar nomenclature pattern with 2,7-diacetamidofluorene, is structurally distinct and belongs to the fluorescein family rather than the fluorene family. H₂DCFDA is widely used as a fluorogenic probe for detecting reactive oxygen species in living cells .

Key differences include:

  • H₂DCFDA has chloro substituents instead of acetamido groups

  • H₂DCFDA is based on a xanthene (fluorescein) core rather than a fluorene core

  • H₂DCFDA functions as a fluorogenic probe after deacetylation and oxidation

  • H₂DCFDA has distinct applications in cellular research

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